D-Glycero-D-gulo-heptose

Overview

Description

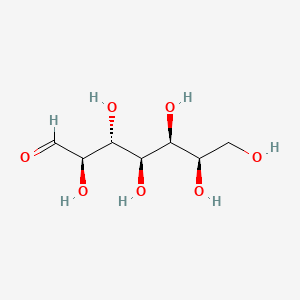

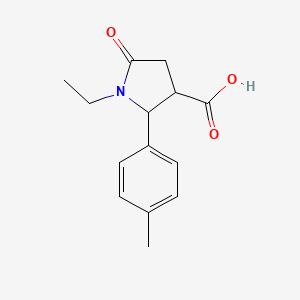

D-Glycero-D-gulo-Heptose is a heptose . It has a molecular formula of C7H14O7 and a molecular weight of 210.18 g/mol . It is also known by other names such as d-Glucoheptose and (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal .

Synthesis Analysis

This compound can react with 2,2-dimethoxypropane to give its 2,3:6,7-di-O-isopropylidene derivative . Its base-catalyzed addition to formaldehyde results in the formation of 2,3:6,7-di-O-isopropylidene-2-C-(hydroxymethyl)-D-glycero-D-gulo-heptofuranose . Another synthesis pathway involves the conversion of the acetylated 1-deoxy-1-nitro-D-glycero-(D-ido- and D-gulo-)heptitols to 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol .Molecular Structure Analysis

The IUPAC name of this compound is (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal . The InChIKey is YPZMPEPLWKRVLD-PJEQPVAWSA-N . The Canonical SMILES is C(C(C(C(C(C(C=O)O)O)O)O)O)O and the Isomeric SMILES is C(C@HO)O)O)O)O)O .Chemical Reactions Analysis

The reaction mechanism of this compound proceeds through the formation of a 4-keto intermediate followed by the loss of water from C5/C6 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 210.07395278 g/mol . The Topological Polar Surface Area is 138 Ų .Scientific Research Applications

1. Synthesis and Structural Studies

Stereospecific Synthesis : D-Glycero-D-gulo-heptose has been used in the stereospecific synthesis of new compounds, such as D-glycero-D-ido-oct-2-ulose, demonstrating its utility in creating branched-chain aldoses and exploring novel carbohydrate structures (Hricovíniová, Hricovíni, & Petruš, 2001).

Syntheses of Rare Sugars : this compound plays a role in the scalable synthesis of rare sugars, indicating its potential in biotechnological applications for producing unique sugar structures (Liu et al., 2016).

2. Biochemical Research

Nucleoside Derivatives : The preparation of nucleosides derived from this compound, which differ from naturally occurring nucleosides, highlights its significance in the study of carbohydrate-based nucleosides (Lerner, 1968).

Metabolic and Insulinotropic Actions : Research on D-mannoheptose and this compound’s effects on glucose metabolism and insulinotropic action in rat pancreatic islets provides insights into their potential metabolic impacts (Courtois, Sener, & Malaisse, 2000).

3. Microbiological Applications

- Lipopolysaccharide Biosynthesis : Studies on the biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli, an important component in lipopolysaccharides, indicate the relevance of this compound in bacterial physiology and potential antibiotic development (Kneidinger et al., 2002).

4. Carbohydrate Chemistry

- Conformational Analysis : The study of equilibria between reducing sugars like this compound and their glycosidic anhydrides contributes to a deeper understanding of carbohydrate chemistry and sugar conformations (Angyal & Dawes, 1968).

5. Antibiotic Resistance Research

- Lipopolysaccharide Heptosyltransferases : The study of L-glycero-D-manno-heptopyranose in lipopolysaccharides, where this compound may serve as a precursor, is significant for understanding bacterial resistance and developing new antibiotics (Gronow et al., 2001).

Future Directions

There are two modern routes for the synthesis of the D-glycero-D-gluco-heptoside core: from D-xylose—the sugar chain is extended from C5 to C7 using the Horner–Wadsworth–Emmons (HWE) reaction with (EtO)2P(O)–CH2–CO2Me .

Relevant Papers Several papers have been published on D-Glycero-D-gulo-heptose. Some of them include "Stereospecific Synthesis of D-Glycero-D-ido-oct-2-ulose" , "Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d" , and "Synthesis of this compound, D-glycero-D-ido-heptose, and 2" .

Mechanism of Action

Target of Action

D-Glycero-D-gulo-heptose, a seven-carbon (7-C) sugar, is common in higher plants, algae, fungi, and bacteria .

Mode of Action

It’s known that this compound is a product of a tkt-dependent heptulose shunt, where suc-derived fru 6-p is converted either to sed 7-p or mannoheptulose 7-p or both in competent tissues and species .

Biochemical Pathways

This compound is involved in several biochemical pathways. It shares a common precursor with other 7-C sugars and is a product of a TKT-dependent heptulose shunt . In plants, free heptuloses probably arise as a consequence of phosphatase activity, whereas heptoses appear to be formed by isomerisation of the corresponding phloem translocated heptuloses following import into non-photosynthetic tissue .

Result of Action

It’s proposed that the major physiological function of 7-c sugars and heptitols, in addition to serving as a carbon sink, involves metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s role in metal ion chelation, translocation, and remobilisation suggests that its action may be influenced by the availability of metal ions in the environment .

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031278 | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-50-7 | |

| Record name | D-glycero-D-gulo-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Does D-Glycero-D-gulo-heptose inhibit D-glucose phosphorylation in the same way as D-mannoheptulose?

A1: No, unlike D-mannoheptulose, this compound does not effectively inhibit D-glucose phosphorylation by key enzymes like yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. It also shows poor phosphorylation by low-Km hexokinase isoenzymes and liver B-cell glucokinase. []

Q2: What is the impact of this compound on glucose-induced insulin release?

A2: Studies show that this compound does not affect glucose-induced insulin release. This is in contrast to D-mannoheptose, which exhibits a more complex behavior, enhancing insulin release at low concentrations and inhibiting it at higher concentrations. []

Q3: Can this compound be used as a substitute for D-mannoheptulose in studies focusing on D-glucose metabolism?

A3: Based on current research, neither this compound nor D-mannoheptose can be considered suitable substitutes for D-mannoheptulose when investigating D-glucose phosphorylation, metabolism, or insulinotropic action. They do not replicate the specific inhibitory effects of D-mannoheptulose. []

Q4: How does this compound behave in the presence of metal cations?

A4: this compound, like some other sugars, forms complexes with certain metal cations, impacting its tautomeric equilibrium in aqueous solutions. This complexation is observed with the α-pyranose and α-furanose forms but not with the β-pyranose and β-furanose forms. []

Q5: Which metal cations show the strongest complex formation with this compound?

A5: Research using NMR spectroscopy indicates that lanthanum (La), calcium (Ca), and strontium (Sr) ions exhibit the strongest complexation with this compound. []

Q6: How does the complexation of this compound with metal ions influence its chemical behavior?

A6: The presence of complexing metal ions like calcium or strontium can significantly shift the anomeric equilibrium of this compound. This effect has been strategically utilized to synthesize all four of its methyl glycosides in good yields. []

Q7: Has this compound been used in nucleoside synthesis?

A7: Yes, this compound has been employed as a starting material for synthesizing novel nucleosides. These nucleosides are distinct from naturally occurring ones due to their seven-carbon chain and pyranose ring structure. []

Q8: What are the typical synthetic routes to obtain protected forms of this compound?

A8: Protected derivatives of this compound, useful for further synthesis, can be prepared through various routes. One approach involves the acid-catalyzed acetonation of this compound, resulting in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose. [] Another method utilizes a convenient route to access protected and free 2,6-anhydro-d-glycero-d-gulo-heptoses through 1-formyl-β-d-glucopyranosides. []

Q9: Can you provide an example of a specific this compound derivative synthesis?

A9: One example is the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia, yielding 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. This intermediate is then subjected to a modified Nef reaction to obtain the desired 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. [, ]

Q10: What is the significance of synthesizing phosphorylated derivatives of this compound?

A10: Synthesizing phosphorylated derivatives like this compound 4-(dihydrogen phosphate) is crucial for understanding the biological roles of phosphorylated sugars. These derivatives provide insights into metabolic pathways and potential applications in areas such as enzyme studies and drug discovery. [, ]

Q11: How is this compound 4-(dihydrogen phosphate) synthesized?

A11: One method involves condensing benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone to obtain the 2,3:6,7-di-O-cyclohexylidene derivative. This derivative is then phosphorylated, followed by acidic hydrolysis to remove the cyclohexylidene groups, yielding benzyl heptoside 4-phosphate. Finally, de-O-benzylation by hydrogenolysis gives the desired this compound 4-(dihydrogen phosphate). []

Q12: What is known about the formation of anhydro derivatives from this compound?

A12: In acidic solutions, this compound can form both 1,6- and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranoses. [] Additionally, studies have shown that this compound predominantly forms its 1,7-anhydride (66%) and only a small amount of the 1,6-anhydride (9%). This preference is consistent with calculations based on conformational interaction energies. []

Q13: Can you describe a specific reaction where a this compound derivative leads to an anhydro product?

A13: When 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose reacts with sodium methoxide, it yields a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose (also known as 1,5-anhydro-2,3:6,7-di-O-isopropylidene-β-D-glycero-D-allo-heptofuranose). This reaction suggests the possibility of intramolecular transtosylation leading to the anhydro-sugar formation. []

Q14: What is the role of this compound in the synthesis of specific deoxyhexose derivatives?

A14: this compound plays a crucial role in synthesizing β‐C(1→3)‐glucopyranosides of 2- and 4-deoxy-D-hexoses. This is achieved through a multistep process involving the Oshima-Nozaki condensation reaction with appropriately protected derivatives of this compound and subsequent modifications to obtain the desired deoxyhexose derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)

![3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid](/img/structure/B2909918.png)

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)

![2-bromo-3,4,5-trimethoxy-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2909925.png)

amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)